molecular formula C21H16ClFN4O2 B2762217 N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260922-82-4

N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2762217
CAS No.: 1260922-82-4
M. Wt: 410.83
InChI Key: OEASHFIALCEUCM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. This structural framework is common in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents, due to the oxadiazole ring’s electron-deficient nature and ability to engage in hydrogen bonding .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASHFIALCEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C21H16ClFN4O2
  • Molecular Weight: 410.84 g/mol
  • CAS Number: 1260922-82-4
  • Purity: >90%

Biological Activity

The compound has been studied for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent. The following sections detail the findings from recent research.

Anti-inflammatory Activity

Research indicates that compounds with a similar structure exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Specifically, derivatives of oxadiazole have shown promise as COX-II inhibitors, suggesting that this compound may also possess this activity.

CompoundIC50 (μM)COX Selectivity
PYZ30.011High
PYZ40.200Moderate

These results indicate a significant potential for this compound in managing inflammatory diseases such as arthritis and cardiovascular conditions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds. For instance, derivatives containing oxadiazole and pyrrole rings have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to these rings can enhance their efficacy.

Case Study:
In a study involving A549 human lung adenocarcinoma cells, compounds structurally related to this compound showed promising results with IC50 values ranging from 0.5 to 5 μM depending on the specific derivative tested .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of COX Enzymes: Similar compounds have been documented to inhibit COX enzymes selectively.
  • Induction of Apoptosis: Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity: Some studies indicate that oxadiazole derivatives may possess antioxidant properties that contribute to their therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

  • Key Difference : Chlorine substituent at the ortho position of the benzyl group vs. para in the target compound.
  • Impact : The para-chloro configuration may improve steric accessibility for target binding compared to the ortho isomer, which could hinder interactions due to spatial crowding .

Oxadiazole-Based Analogues with Modified Cores

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()

  • Key Difference : Replacement of pyrrole with a piperidine-carboxamide group.
  • This compound showed higher binding affinity (-9.2 kcal/mol) compared to pyrrole-based analogues .

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

  • Key Difference : Pyrazole core with methylsulfanyl and methoxyphenyl substituents.

Isoxazole and Thiadiazole Derivatives

Tert-butyl(3aR,4R,6aS)-4-{[4-(2,4-dimethoxyphenyl)-2-({4-[3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}carbamoyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate ()

  • Key Difference : Isoxazole ring replaces oxadiazole, with additional isopropyl and dimethoxyphenyl groups.
  • Impact : The isoxazole’s oxygen atom may reduce ring strain compared to oxadiazole, improving stability. The compound demonstrated potent CK1 inhibition (IC₅₀ = 12 nM) due to enhanced π-π stacking with the kinase active site .

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (, Compound 5e)

  • Key Difference: Thiadiazole core with a phenoxy-acetamide side chain.
  • This derivative exhibited a melting point of 132–134°C, lower than typical oxadiazoles, suggesting reduced crystallinity .

Benzodioxol-Substituted Analogues

2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide ()

  • Key Difference : Benzodioxol group replaces 4-fluorophenyl on the oxadiazole.
  • Impact : The benzodioxol moiety increases electron density and metabolic stability, though it may reduce target selectivity due to broader π-orbital interactions .

Research Findings and Data Tables

Table 2: Structural Impact on Pharmacological Properties

Structural Feature Effect on Properties Example Compound
Para-chlorobenzyl Enhanced lipophilicity and target accessibility Target compound
Ortho-chlorobenzyl Potential steric hindrance compound
Methoxyphenyl substituent Increased metabolic stability compound
Benzodioxol group Improved π-orbital interactions; reduced selectivity compounds

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